molecular formula C14H14N2O2 B3186717 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid CAS No. 1273704-74-7

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid

Cat. No.: B3186717
CAS No.: 1273704-74-7
M. Wt: 242.27
InChI Key: ZERPSBYNMZTSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid ( 1273704-74-7) is a benzoic acid derivative with a molecular formula of C 14 H 14 N 2 O 2 and a molecular weight of 242.28 g/mol . This compound is characterized by a pyridine ring, which enhances aromaticity and polarity, connected via a flexible ethylamino spacer to a 4-aminobenzoic acid group, making it a valuable building block in medicinal and organic chemistry . In scientific research, this compound has garnered significant attention for its potential biological activities. It has been investigated as a building block for the synthesis of more complex organic molecules and pharmaceutical intermediates . Notably, studies have demonstrated its promising role in anticancer research, where it has shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), such as EGFR and VEGFR2, which are critical targets in cancer progression . The proposed mechanism of action involves the compound acting as a ligand, where the pyridine ring facilitates key hydrogen bonding interactions, allowing it to bind effectively to the ATP-binding pocket of target kinases and modulate their activity . This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use . Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-2-ylethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERPSBYNMZTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pyridine ring in the structure is known to enhance the compound’s ability to interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Structure Key Properties/Applications Evidence ID
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid Pyridin-2-yl ethylamino at C4 Potential H-bonding, flexible linker
4-[(2-Phenylethyl)amino]benzoic acid Phenyl ethylamino at C4 Hydrophobic, crystallized in P21/c space group
4-[(2-Pyridinylmethyl)amino]benzoic acid Pyridin-2-yl methylamino at C4 Shorter linker, higher rigidity
4-(2-Pyridyl)benzoic acid Pyridin-2-yl directly attached at C4 No amino spacer, planar structure
2-[[2-(4-Chlorophenyl)ethyl]amino]benzoic acid 4-Chlorophenyl ethylamino at C2 Chlorine enhances lipophilicity
BAY58-2667 Complex carboxybutyl and phenethyl substituents H-NOX domain activator, nitric oxide signaling

Physical and Crystallographic Properties

  • Crystallinity: Analogs with flexible linkers (e.g., ethylamino) exhibit varied crystal packing. For example, 4-[(2-phenylethyl)amino]benzoic acid forms layered structures stabilized by π-π stacking and hydrogen bonds , whereas rigid analogs like 4-(2-pyridyl)benzoic acid adopt planar configurations .

Biological Activity

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid, also known as a pyridine-based amino acid derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridine ring which is known to enhance the pharmacological properties of organic molecules. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}

It consists of a benzoic acid moiety linked to a pyridine-containing ethylamine group. The structural features contribute to its interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression. The compound's ability to inhibit kinases such as EGFR and VEGFR2 has been highlighted in several assays:

  • EGFR Inhibition : Compounds similar to this compound have shown inhibition rates ranging from 21% to 92% at concentrations of 10 nM .
  • VEGFR2 Activity : Inhibitory activity against VEGFR2 was recorded between 16% and 48%, indicating potential as an antiangiogenic agent .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of enzyme activity through binding interactions. The presence of the pyridine ring enhances hydrogen bonding capabilities, allowing the compound to interact effectively with active sites on target proteins. This interaction can lead to conformational changes that inhibit enzymatic activity, particularly in kinases involved in tumor growth and metastasis.

Research Findings and Case Studies

  • In Vitro Studies : A study evaluating the cytotoxicity of various compounds, including derivatives of benzoic acid, found that those with a pyridine component exhibited improved activity against cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds were significantly lower than standard treatments like doxorubicin .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target kinases. The docking results indicated that the compound effectively occupies the ATP-binding pocket of these kinases, which is essential for their activation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureEGFR Inhibition (%)VEGFR2 Inhibition (%)
This compoundStructure21 - 9216 - 48
ImatinibStructureReferenceReference
NilotinibStructureReferenceReference

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Crystal System/Space Group : Monoclinic P21/cP2_1/c, as observed in structurally related benzoic acid derivatives .
  • Data Collection : Use MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) at ~100 K to minimize thermal motion artifacts. Refinement with SHELXL or similar software ensures accurate bond lengths and angles (e.g., C–C bonds refined to ±0.002 Å) .
  • Validation : Cross-check with powder XRD to confirm phase purity and rule out polymorphism.

Q. How can the purity of synthesized this compound be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm) .
  • Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm, aromatic benzoic acid protons at δ 6.8–7.6 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C14H14N2O2\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2: C 67.74%, H 5.65%, N 11.29%).

Q. What are optimal reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Coupling Reaction : React 4-aminobenzoic acid with 2-(2-pyridyl)ethyl bromide in DMF, using K2_2CO3_3 as a base at 80°C for 12–16 hours .
  • Workup : Acidify with HCl (pH 3–4) to precipitate the product, then recrystallize from ethanol/water .
  • Yield Optimization : Monitor by TLC (silica gel, ethyl acetate/hexane 1:1); typical yields range 60–75% .

Advanced Research Questions

Q. How can co-crystallization strategies improve the solubility or stability of this compound?

  • Methodological Answer :

  • Co-former Selection : Use GRAS (Generally Recognized as Safe) agents like anthranilic acid, which forms hydrogen bonds via –NH2_2 and –COOH groups (e.g., 2:1 molar ratio in ethanol) .
  • Structural Analysis : Confirm co-crystal formation via SCXRD; look for N–H···O and O–H···N interactions between pyridyl/amino groups and co-formers .
  • Solubility Testing : Perform dissolution studies in PBS (pH 7.4) comparing co-crystals to the pure compound .

Q. What computational approaches predict the pharmacological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. The pyridyl and benzoic acid moieties often bind catalytic sites via π-π stacking and hydrogen bonding .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using descriptors like logP and HOMO/LUMO energies .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS; analyze RMSD (<2 Å indicates stable binding) .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media to avoid protein binding) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed ethylamino groups) that may confound results .
  • Positive Controls : Include reference inhibitors (e.g., aspirin for COX-2 assays) to validate experimental setups .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Esterify the –COOH group (e.g., ethyl ester) to enhance membrane permeability; hydrolyze in vivo via esterases .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI <0.1) for sustained release .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents; calculate AUC and t1/2t_{1/2} using non-compartmental analysis (WinNonlin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.